Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes an isoxazole ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in ethanol, followed by the addition of 4-anisaldehyde and citric acid monohydrate. The mixture is then sonicated under ultrasound irradiation for about 55 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Shares a similar methoxyphenyl group but differs in the core structure.
(E)-1-(4-HYDROXY-3-METHOXYPHENYL)DEC-3-EN-5-ONE: Contains a similar hydroxy and methoxyphenyl group but has a different overall structure.
ETHANONE, 1-(2-HYDROXY-4-METHOXYPHENYL)-: Similar in having a hydroxy and methoxyphenyl group but differs in the rest of the molecule.
Uniqueness
The uniqueness of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE lies in its isoxazole ring, which imparts distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C17H21NO5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(19)14-11-15(23-18-14)17(2,20)10-9-12-5-7-13(21-3)8-6-12/h5-8,11,20H,4,9-10H2,1-3H3 |
InChI Key |
RXYSBWAAEWVVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(CCC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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